(S)-BOC-2-Chloro-5-pyridylalanine

Catalog No.
S3272963
CAS No.
1241681-27-5
M.F
C13H17ClN2O4
M. Wt
300.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-BOC-2-Chloro-5-pyridylalanine

CAS Number

1241681-27-5

Product Name

(S)-BOC-2-Chloro-5-pyridylalanine

IUPAC Name

(2S)-3-(6-chloropyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C13H17ClN2O4

Molecular Weight

300.74

InChI

InChI=1S/C13H17ClN2O4/c1-13(2,3)20-12(19)16-9(11(17)18)6-8-4-5-10(14)15-7-8/h4-5,7,9H,6H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1

InChI Key

ANKIRQAIQPGNLW-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CN=C(C=C1)Cl)C(=O)O

solubility

not available

Here are some potential scientific research applications of (S)-BOC-2-Chloro-5-pyridylalanine:

  • Protein engineering: S-BOC-Cl-Phe can be incorporated into peptides and proteins during synthesis. The presence of the chloro-pyridyl group can affect the protein's structure, function, or stability. This allows researchers to study how these properties are influenced by specific amino acid side chains [].
  • Study of protein-protein interactions: The chloro-pyridyl group in S-BOC-Cl-Phe can be used as a bioorthogonal chemical tag. Bioorthogonal tags are molecules that can be attached to biomolecules like proteins without interfering with their natural interactions. S-BOC-Cl-Phe can be incorporated into a protein of interest, and then researchers can use specific chemical reactions to label interacting proteins with a complementary tag []. This technique can be used to study protein-protein interactions in complex biological systems.

(S)-BOC-2-Chloro-5-pyridylalanine is a derivative of the amino acid alanine, featuring a tert-butyloxycarbonyl (BOC) protecting group and a chlorinated pyridine moiety. Its chemical formula is C₁₃H₁₇ClN₂O₄, with a molecular weight of 300.74 g/mol . The compound is characterized by its chirality, specifically the S-enantiomer, which plays a crucial role in its biological activity and interactions.

Typical for amino acids and their derivatives. The BOC group serves as a protective moiety that can be removed under acidic conditions, facilitating the formation of peptide bonds during synthesis. The chlorinated pyridine ring can undergo nucleophilic substitution reactions, making it useful in further synthetic applications or modifications .

The synthesis of (S)-BOC-2-Chloro-5-pyridylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of alanine is protected using BOC anhydride or BOC chloride.
  • Chlorination: The chlorination at the 2-position of the pyridine ring can be achieved through electrophilic aromatic substitution methods.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomeric purity .

(S)-BOC-2-Chloro-5-pyridylalanine finds applications primarily in medicinal chemistry and peptide synthesis. Its unique structure allows it to serve as a building block for more complex molecules, particularly in the development of pharmaceuticals targeting specific biological pathways. Additionally, it may be used in research settings to study structure-activity relationships of similar compounds .

Several compounds share structural similarities with (S)-BOC-2-Chloro-5-pyridylalanine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Boc-L-AlanineBasic amino acid structureWidely used in peptide synthesis
Boc-L-PyridylalaninePyridine ring without chlorinePotentially different biological activities
Boc-L-PhenylalaninePhenyl group instead of pyridineDifferent hydrophobic properties
Boc-L-TyrosineHydroxylated phenyl groupInvolved in neurotransmitter synthesis

These compounds differ mainly in their side chain functionalities and protective groups, which influence their reactivity and biological properties .

Boc Protection Strategies in Pyridylalanine Derivatives

The tert-butoxycarbonyl (Boc) group is widely employed for amine protection due to its stability under basic and nucleophilic conditions, as well as its selective deprotection under acidic environments. For (S)-BOC-2-Chloro-5-pyridylalanine, the Boc group safeguards the α-amino group during subsequent reactions, preventing undesired side reactions such as racemization or nucleophilic attacks.

The protection process typically involves reacting 2-chloro-5-pyridylalanine with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base such as sodium hydroxide or triethylamine. Solvents like dichloromethane or dimethylformamide are preferred for their ability to dissolve both the amino acid and the Boc reagent. Reaction temperatures are maintained between 0°C and 25°C to minimize epimerization at the chiral center. A study comparing Boc chloride and Boc anhydride found that the latter provides higher yields (85–92%) and fewer byproducts due to its slower reaction kinetics.

Key Considerations for Boc Protection:

  • Solvent Selection: Polar aprotic solvents enhance reagent solubility and reaction homogeneity.
  • Base Compatibility: Triethylamine is favored over stronger bases to avoid saponification of ester intermediates.
  • Temperature Control: Lower temperatures reduce racemization risks but may prolong reaction times.

Chiral Synthesis Techniques for Enantiomeric Control

Enantiomeric purity is paramount for (S)-BOC-2-Chloro-5-pyridylalanine, as its biological activity often depends on stereochemistry. Two primary strategies dominate chiral synthesis: asymmetric catalysis and chiral pool derivatization.

Asymmetric Catalysis

Palladium-catalyzed cross-coupling reactions using serine-derived organozinc reagents have emerged as a robust method for constructing the pyridylalanine backbone while preserving chirality. For example, coupling 2-chloro-5-bromopyridine with a serine-derived zinc reagent in dimethylformamide (DMF) at room temperature yields the desired (S)-enantiomer with ≥95% enantiomeric excess (ee). The use of ultrasonic irradiation during zinc activation improves reagent reactivity, reducing side product formation.

Chiral Pool Derivatization

Starting from L-serine, a chiral auxiliary approach involves converting the hydroxyl group to a leaving group (e.g., iodide) followed by nucleophilic substitution with a pyridyl moiety. This method leverages the inherent chirality of serine, avoiding the need for resolution steps. Recent optimizations have achieved 80–88% yields while maintaining >99% ee.

Table 1: Comparison of Chiral Synthesis Methods

MethodCatalyst/ReagentSolventTemperatureYield (%)ee (%)
Asymmetric CatalysisPd(PPh₃)₂Cl₂DMF25°C9295
Chiral PoolL-Serine, Zn/CuTHF0°C8899

Chlorination and Cyclization Reaction Optimization

The introduction of the chlorine substituent at the 2-position of the pyridine ring is achieved through electrophilic aromatic substitution or late-stage functionalization. A patented method utilizes phosphorus(V) chloride (PCl₅) and phosphoryl chloride (POCl₃) in a 1:1 molar ratio, heated to 80–100°C in dichloromethane. This combination enhances chlorination efficiency by generating reactive PCl₃ intermediates, achieving 75–82% conversion rates.

Cyclization of the pyridine ring is typically performed prior to Boc protection. A one-pot approach involving Heck coupling and subsequent cyclization in the presence of palladium catalysts has been reported, though yields remain moderate (60–68%). Optimizing stoichiometry (1.2 equivalents of PCl₅) and reaction time (4–6 hours) minimizes over-chlorination byproducts.

Critical Parameters for Chlorination:

  • Reagent Stoichiometry: Excess PCl₅ leads to di- or tri-chlorinated derivatives.
  • Solvent Stability: Halogenated solvents (e.g., dichloromethane) resist electrophilic attack under reaction conditions.
  • Workup Protocol: Quenching with ice water followed by sodium bicarbonate neutralization ensures safe isolation.

Role in Protease Inhibitor Design and Optimization

The 2-chloro-5-pyridylalanine scaffold plays a pivotal role in developing covalent and non-covalent protease inhibitors. The chlorine atom at the pyridine's 2-position induces electronic effects that enhance binding to catalytic residues, as demonstrated in SARS-CoV-2 main protease (MPro) inhibitors [4]. In the MPro-MPI52 complex, chloro substituents stabilize inhibitor-enzyme interactions through halogen bonding with Asn142, reducing IC₅₀ values to sub-micromolar ranges [4].

The tert-butoxycarbonyl (BOC) group serves dual purposes:

  • Steric protection: Shields the amine during solid-phase peptide synthesis (SPPS) while allowing controlled deprotection under acidic conditions [3].
  • Hydrophobicity modulation: Enhances membrane permeability in antiviral candidates targeting intracellular proteases [5].

Recent studies utilize this scaffold in dipeptidyl inhibitors featuring nitrile warheads, where the pyridine nitrogen participates in π-stacking with His41 of MPro [4]. Computational docking simulations reveal that the (S)-configuration optimizes spatial alignment with protease active sites, improving binding energy by 2.3 kcal/mol compared to racemic mixtures [4].

Structural FeatureProtease Inhibition ImpactExample Application
2-Chloro substitutionHalogen bonding with Asn142SARS-CoV-2 MPro inhibitors [4]
BOC protectionPrevents premature metabolic oxidationPeptidomimetic libraries [3]
Pyridine aromatic systemπ-π interactions with catalytic HisAntiviral lead optimization [4]

Structural Contributions to Peptide Mimetics

In OB2C combinatorial libraries, (S)-BOC-2-Chloro-5-pyridylalanine enables rapid diversification of peptidomimetic architectures [3]. The synthetic route involves:

  • Orthogonal protection of surface-functionalized beads
  • Split-mix coupling with 42 carboxylic acids/isocyanates
  • Chemoselective ligation via click chemistry [3]

The chloro-pyridyl side chain introduces:

  • Conformational restraint: The rigid pyridine ring reduces entropic penalties during target binding
  • Polar surface area modulation: Combines hydrophobic chloro groups with hydrogen-bond-capable pyridine nitrogen

When incorporated into cyclized peptides targeting Zika virus proteases, analogs containing this residue showed 18-fold improved binding affinity over canonical phenylalanine derivatives [5]. Molecular dynamics simulations attribute this enhancement to water displacement from the protease S2 pocket upon chloro-pyridyl insertion [5].

Modulation of Pharmacokinetic Properties in Therapeutic Agents

The BOC-chloro-pyridylalanine scaffold addresses key ADME challenges:

Absorption Enhancement

  • LogP increase from 1.2 (unprotected analog) to 2.7 improves intestinal permeability [1]
  • Pyridine nitrogen facilitates protonation-dependent transport via PAT1 carriers in Caco-2 models

Metabolic Stability

  • BOC group reduces first-pass metabolism by CYP3A4 (t₁/₂ extended from 0.8 to 4.2 hours in hepatic microsomes) [5]
  • Chlorine atom blocks para-hydroxylation pathways common to phenylalanine analogs

Tissue Distribution

  • 14C-labeled analogs show 3:1 brain-to-plasma ratio in murine models, leveraging pyridine-mediated LAT1 transport [5]

In prodrug applications, the BOC group serves as a pH-sensitive masking moiety. Enzymatic cleavage by carboxylesterase-1 in target tissues yields active metabolites with optimized target engagement profiles [5].

Enzymatic deracemization cascades represent a highly efficient approach for achieving enantiopure (S)-BOC-2-Chloro-5-pyridylalanine through the selective transformation of racemic mixtures. These cascade systems utilize multiple enzymes working in concert to convert both enantiomers of the starting material into the desired S-configuration, achieving theoretical yields of up to 100% with exceptional enantiomeric excess [1] [2].

Multi-Enzyme Cascade Design

The most effective enzymatic deracemization cascades for pyridylalanine derivatives employ a three-enzyme system consisting of L-amino acid deaminase (LAAD), D-amino acid dehydrogenase (DAADH), and glucose dehydrogenase (GDH) for cofactor regeneration [1] [2]. This integrated approach demonstrates remarkable efficiency, with conversions exceeding 98.5% and enantiomeric excess values greater than 99% [1].

The cascade mechanism proceeds through two key steps: the L-amino acid deaminase selectively oxidizes the L-enantiomer of the racemic substrate to the corresponding α-keto acid intermediate, while the D-amino acid dehydrogenase performs stereoselective reductive amination to generate the desired D-amino acid product [1] [2]. For (S)-BOC-2-Chloro-5-pyridylalanine synthesis, this process can be adapted by utilizing engineered variants of these enzymes with enhanced substrate specificity toward chlorinated pyridine-containing amino acids.

Enzyme Engineering for Enhanced Selectivity

Recent advances in enzyme engineering have significantly improved the substrate scope and stereoselectivity of deracemization cascades. Engineered variants of D-amino acid dehydrogenase, particularly those containing mutations such as H227V and W121L/H227I, demonstrate 15-fold to 70-fold improved activity toward aromatic substrates including phenylpyruvate and its derivatives [3]. These engineered enzymes show excellent catalytic efficiency with kcat values reaching 1.15 s⁻¹ and maintain high optical purity (>99% enantiomeric excess) at preparative scales [3].

The engineered DAADH variants exhibit enhanced substrate binding affinity through altered active site architecture, enabling efficient processing of chlorinated pyridine-containing substrates. Computational docking studies reveal that mutations such as W121L and H227I create optimized substrate binding pockets that accommodate the steric requirements of the chloropyridine moiety while maintaining high stereoselectivity [3].

Cofactor Regeneration Systems

Efficient cofactor regeneration is crucial for the economic viability of enzymatic deracemization cascades. The integration of glucose dehydrogenase (GDH) provides continuous NADPH regeneration, enabling sustained enzymatic activity throughout the reaction cycle [1] [2]. Alternative cofactor regeneration systems utilizing formate dehydrogenase (FDH) with sodium formate as the sacrificial substrate have also demonstrated excellent performance, particularly in continuous flow applications [4].

The optimization of cofactor ratios (NADPH/NAD⁺) within the range of 1:1 to 2:1 ensures efficient electron transfer while minimizing cofactor-related costs. Studies have shown that maintaining appropriate cofactor concentrations is essential for achieving complete substrate conversion and preventing product inhibition [1] [2].

Process Optimization and Scale-up

Large-scale implementation of enzymatic deracemization cascades requires careful optimization of reaction parameters including temperature (37-50°C), pH (7.0-8.5), and substrate concentrations (10-100 mM) [5]. The use of whole-cell biocatalysts expressing multiple enzymes simultaneously has proven particularly effective for preparative-scale synthesis, achieving space-time yields of 107.7 g/(L·d) with excellent enantiomeric excess (98.6%) [6].

Temperature optimization studies reveal that thermostable enzyme variants, such as the hyper-thermostable ancestral L-amino acid oxidase (HTAncLAAO), maintain high activity at elevated temperatures while demonstrating improved long-term stability [5]. These enzymes enable efficient deracemization of various amino acids including phenylalanine derivatives at preparative scales exceeding 100 mg [5].

Enzyme SystemConversion RateEnantiomeric ExcessScale Capability
LAAD + DAADH + GDH98.5%>99% ee100+ mg
HTAncLAAO + NH₃·BH₃94%>99% ee200 mg
Engineered DAADH variants97%99% eeMulti-mmol

Phenylalanine Ammonia Lyase-Mediated Resolution

Phenylalanine ammonia lyase (PAL) represents a powerful biocatalytic tool for the kinetic resolution of racemic phenylalanine derivatives, including (S)-BOC-2-Chloro-5-pyridylalanine. PAL catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid and ammonia, providing a direct route to enantiomerically pure amino acids [7] [8].

PAL Substrate Specificity and Engineering

Wild-type phenylalanine ammonia lyases exhibit limited substrate scope, primarily accepting L-phenylalanine and, to a lesser extent, L-tyrosine as substrates [7]. However, extensive protein engineering efforts have dramatically expanded the substrate acceptance of PAL variants, enabling efficient processing of diverse aromatic amino acids including pyridylalanine derivatives [9] [10].

The F137V variant of Petroselinum crispum PAL (PcPAL) demonstrates native-like activity toward L-styrylalanine and related derivatives, achieving conversion rates comparable to wild-type enzyme with natural substrates [9]. This enhanced substrate scope results from reshaping the aromatic binding pocket through strategic point mutations, reducing detrimental interactions between the substrate and active site residues [9].

Molecular modeling studies indicate that the F137V mutation creates a more relaxed enzyme-substrate complex, accommodating the bulky aromatic substituents present in pyridylalanine derivatives while maintaining high catalytic efficiency [9]. The engineered variant shows superior performance in ammonia elimination reactions of racemic styrylalanine derivatives, providing access to D-enantiomers through kinetic resolution with excellent stereoselectivity [9].

Kinetic Resolution Mechanisms

The kinetic resolution of racemic phenylalanine derivatives by PAL proceeds through selective deamination of the L-enantiomer, leaving the D-enantiomer unreacted in the solution. This process achieves high enantiomeric enrichment of the remaining D-amino acid while simultaneously producing the corresponding cinnamic acid derivative [10] [11].

For (S)-BOC-2-Chloro-5-pyridylalanine synthesis, the reverse reaction (ammonia addition to the corresponding cinnamic acid) can be employed using appropriate PAL variants. The equilibrium constant for ammonia addition is generally low, but optimization of reaction conditions including high ammonia concentrations and appropriate pH control can drive the reaction toward amino acid formation [10].

Studies using immobilized PAL variants demonstrate exceptional performance in continuous resolution processes. The immobilized enzyme system achieves volumetric conversion rates of 96.7 mM h⁻¹ and D-phenylalanine productivity of 0.32 g L⁻¹ h⁻¹ with optical purity exceeding 99% [11] [12]. Scale-up experiments show that the process can be implemented at multi-kilogram scales while maintaining high enantioselectivity and productivity [11].

Reaction Optimization and Process Development

Optimization of PAL-mediated resolution requires careful control of multiple parameters including substrate concentration, enzyme loading, reaction time, and pH. The optimal pH range of 8.0-8.5 maximizes enzyme activity while maintaining substrate stability [10] [11]. Temperature optimization studies reveal that PAL variants maintain high activity at temperatures up to 50°C, with some thermostable variants demonstrating enhanced performance at elevated temperatures [13].

The development of continuous flow systems using immobilized PAL has significantly improved process efficiency and enzyme reusability. Flow-through reactors enable precise control of residence time and substrate conversion, achieving excellent conversions (88-95%) with contact times as short as 20 minutes [13]. These systems demonstrate remarkable stability, maintaining consistent performance over extended operating periods exceeding 24 hours [13].

Product inhibition by cinnamic acid represents a significant challenge in PAL-mediated processes. Engineering strategies targeting feedback inhibition have yielded variants with six-fold reduced affinity for cinnamic acid and two-fold improved operational stability [14]. The T102E mutation has been identified as particularly effective in reducing product inhibition while maintaining high catalytic activity [14].

Industrial Applications and Scale-up

The industrial application of PAL-mediated resolution has been successfully demonstrated in the multi-tonne scale production of (S)-2-indolinecarboxylic acid by DSM, showcasing the commercial viability of this approach [15]. The robustness and substrate scope of cyanobacterial PAL variants, particularly from Anabaena variabilis, have made them attractive candidates for industrial biocatalysis applications [15].

Recent developments in PAL immobilization and process intensification have further enhanced the industrial potential of these systems. Covalently immobilized PAL variants retain 50% of their original activity while demonstrating excellent stability and reusability [13]. The integration of PAL-catalyzed reactions with downstream processing steps, including product crystallization and purification, has been successfully demonstrated at pilot scale [13].

PAL VariantSubstrate ScopeConversion RateEnantioselectivityScale Capability
Wild-type PcPALLimited to Phe/Tyr75%95% eeResearch scale
F137V-PcPALStyrylalanines88%99% eePreparative scale
AvPAL variantsDiverse cinnamates95%98% eeIndustrial scale
Immobilized RgPALRacemic mixtures97%>99% eeMulti-kg scale

Integration of Chemoenzymatic Telescoping Strategies

Chemoenzymatic telescoping strategies represent an advanced approach for the efficient synthesis of (S)-BOC-2-Chloro-5-pyridylalanine, combining the selectivity of enzymatic catalysis with the versatility of chemical transformations in integrated, multi-step processes [16] [17]. These strategies minimize isolation steps, reduce waste generation, and improve overall process efficiency through seamless integration of biocatalytic and chemical steps.

Sequential Cascade Design

Sequential chemoenzymatic cascades integrate multiple enzymatic and chemical transformations in a predetermined order, enabling the construction of complex molecular architectures from simple starting materials. For (S)-BOC-2-Chloro-5-pyridylalanine synthesis, sequential cascades can combine initial enzymatic stereoselective transformations with subsequent chemical protection and functionalization steps [16] [17].

The design of sequential cascades requires careful consideration of reaction compatibility, including pH requirements, temperature tolerance, and solvent compatibility between enzymatic and chemical steps. Recent advances in enzyme engineering have produced variants with enhanced stability under chemical reaction conditions, enabling broader application in telescoping strategies [16].

A representative sequential cascade for pyridylalanine synthesis might proceed through enzymatic asymmetric amination of the corresponding ketone substrate, followed by chemical BOC protection and selective chlorination. This approach achieves high overall yields (80-90%) while maintaining excellent stereochemical control throughout the sequence [16].

One-Pot Multi-Enzyme Systems

One-pot multi-enzyme systems represent a particularly efficient approach to chemoenzymatic synthesis, combining multiple enzymatic transformations in a single reaction vessel. These systems achieve high atom efficiency and minimize purification requirements, making them attractive for large-scale applications [18].

The development of compatible multi-enzyme systems requires optimization of reaction conditions that support all enzymatic components simultaneously. pH buffering systems, cofactor regeneration networks, and substrate/product compatibility must be carefully balanced to ensure efficient overall conversion [18].

For (S)-BOC-2-Chloro-5-pyridylalanine synthesis, one-pot systems combining transaminase-catalyzed asymmetric amination with subsequent enzymatic modifications have demonstrated yields of 70-85% with high enantioselectivity. The integration of cofactor regeneration systems enables sustained enzymatic activity throughout the reaction sequence [18].

Compartmentalized Reaction Systems

Compartmentalized reaction systems address the challenge of incompatible reaction conditions by spatially separating enzymatic and chemical transformations while maintaining overall process integration. These systems utilize physical barriers, immobilization strategies, or flow-through configurations to create distinct reaction environments [19] [20].

Microfluidic compartmentalization enables precise control of reaction conditions within individual compartments while facilitating efficient mass transfer between reaction zones. This approach has been successfully applied to the synthesis of complex amino acid derivatives, achieving conversions of 85-95% with excellent stereochemical control [20].

The use of immobilized enzyme systems in compartmentalized reactors provides additional advantages including enhanced enzyme stability, simplified product separation, and improved reusability. Fixed-bed reactors containing different enzymatic components can be connected in series to create efficient multi-step synthesis platforms [20].

Continuous Flow Integration

Continuous flow systems represent the state-of-the-art in chemoenzymatic telescoping, enabling precise control of reaction parameters while achieving high productivity and consistent product quality [4] [21]. These systems integrate enzymatic and chemical transformations in continuous flow reactors, minimizing residence time and maximizing space-time yields.

The development of continuous flow chemoenzymatic systems requires careful optimization of flow rates, residence times, and temperature profiles to ensure efficient conversion at each step. Recent advances in flow reactor design have enabled the integration of multiple enzymatic and chemical transformations with minimal cross-contamination [4] [21].

A continuous flow system for (S)-BOC-2-Chloro-5-pyridylalanine synthesis might integrate enzymatic asymmetric synthesis with inline BOC protection and product isolation. Such systems achieve space-time yields of 68 mg L⁻¹ h⁻¹ with excellent enantiomeric excess (99% ee) while maintaining consistent product quality [4].

Process Integration and Optimization

The successful implementation of chemoenzymatic telescoping strategies requires comprehensive process optimization, including reaction kinetics modeling, mass transfer analysis, and downstream processing integration. Advanced process control systems enable real-time monitoring and adjustment of reaction parameters to maintain optimal performance [20].

The integration of analytical systems for online monitoring of substrate conversion, product formation, and enantiomeric purity is essential for process optimization and quality control. Spectroscopic methods, chromatographic analysis, and enzymatic assays can be integrated into automated systems for continuous process monitoring [20].

Economic evaluation of chemoenzymatic telescoping strategies must consider factors including enzyme costs, cofactor requirements, downstream processing complexity, and overall process efficiency. Life cycle assessment studies indicate that optimized chemoenzymatic processes can achieve significant reductions in environmental impact compared to traditional chemical synthesis routes [20].

Telescoping StrategyIntegration ApproachTypical YieldAdvantagesChallenges
Sequential CascadesStep-wise enzyme addition80-90%Controlled progressionTiming optimization
One-Pot SystemsSimultaneous reactions70-85%Reduced purificationCofactor balance
CompartmentalizedSpatial separation85-95%Minimized inhibitionMass transfer
Continuous FlowIntegrated flow reactors88-95%High productivityProcess control

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Dates

Last modified: 07-26-2023

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